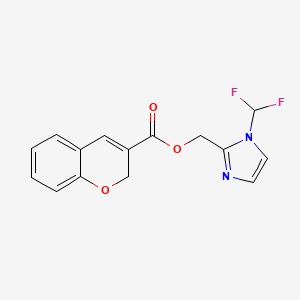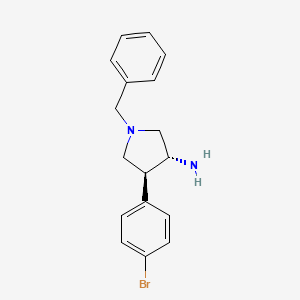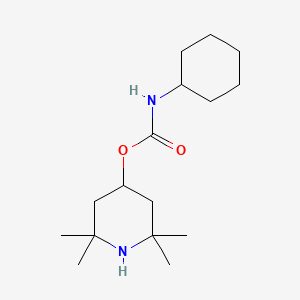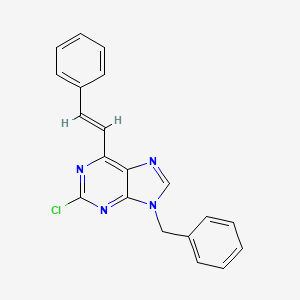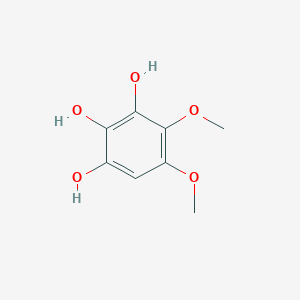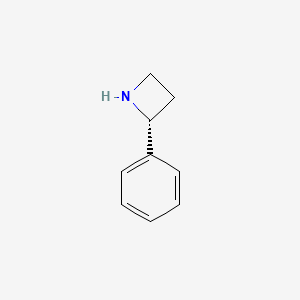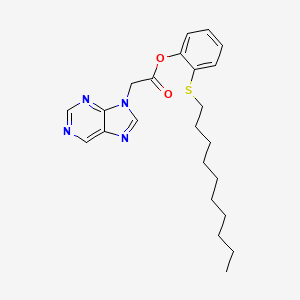
2-(Decylthio)phenyl 2-(9H-purin-9-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Decylthio)phenyl 2-(9H-purin-9-yl)acetate is a complex organic compound that combines a phenyl group with a decylthio substituent and a purine moiety
Méthodes De Préparation
The synthesis of 2-(Decylthio)phenyl 2-(9H-purin-9-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Decylthio Group: The decylthio group can be introduced through a nucleophilic substitution reaction where a decylthiol reacts with a suitable halide.
Attachment to the Phenyl Ring: The decylthio group is then attached to a phenyl ring through an electrophilic aromatic substitution reaction.
Coupling with Purine Moiety: The final step involves coupling the phenyl ring with the purine moiety through an esterification reaction, forming the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and controlled reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2-(Decylthio)phenyl 2-(9H-purin-9-yl)acetate undergoes various chemical reactions, including:
Oxidation: The decylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which may affect the ester or purine moiety.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include oxidized or reduced derivatives and substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(Decylthio)phenyl 2-(9H-purin-9-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound’s purine moiety makes it of interest in studies related to nucleic acids and their analogs.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Decylthio)phenyl 2-(9H-purin-9-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The purine moiety can mimic natural nucleotides, allowing the compound to bind to purine receptors or enzymes involved in nucleotide metabolism. This interaction can modulate biological pathways, leading to various effects depending on the specific target.
Comparaison Avec Des Composés Similaires
Similar compounds include other purine derivatives and phenyl esters. For example:
2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate: A related compound with a different substituent on the purine moiety.
Phenyl [6-(decylsulfanyl)-9H-purin-9-yl]acetate: Similar structure but with variations in the substituents.
The uniqueness of 2-(Decylthio)phenyl 2-(9H-purin-9-yl)acetate lies in its specific combination of a decylthio group and a purine moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C23H30N4O2S |
|---|---|
Poids moléculaire |
426.6 g/mol |
Nom IUPAC |
(2-decylsulfanylphenyl) 2-purin-9-ylacetate |
InChI |
InChI=1S/C23H30N4O2S/c1-2-3-4-5-6-7-8-11-14-30-21-13-10-9-12-20(21)29-22(28)16-27-18-26-19-15-24-17-25-23(19)27/h9-10,12-13,15,17-18H,2-8,11,14,16H2,1H3 |
Clé InChI |
FDOFZZWTICCQHT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCSC1=CC=CC=C1OC(=O)CN2C=NC3=CN=CN=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



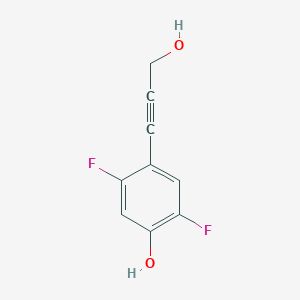
![Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate](/img/structure/B12933911.png)
![12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933919.png)
![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12933920.png)
